molecular formula C19H14N2O5S2 B2926622 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate CAS No. 1151989-04-6

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate

Cat. No.: B2926622
CAS No.: 1151989-04-6
M. Wt: 414.45
InChI Key: VRPDVXLDCQQMEG-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate is an organic compound with the molecular formula C19H14N2O5S2. It is known for its unique structure, which includes a nitrophenyl group, a pyridinyl disulfide linkage, and a benzyl carbonate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions[][3].

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used[][3].

Scientific Research Applications

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 4-(pyridin-2-yldisulfanyl)benzyl carbonate is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. Its ability to form stable disulfide linkages makes it particularly valuable in the development of ADCs and other bioconjugates .

Properties

IUPAC Name

(4-nitrophenyl) [4-(pyridin-2-yldisulfanyl)phenyl]methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-19(26-16-8-6-15(7-9-16)21(23)24)25-13-14-4-10-17(11-5-14)27-28-18-3-1-2-12-20-18/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPDVXLDCQQMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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